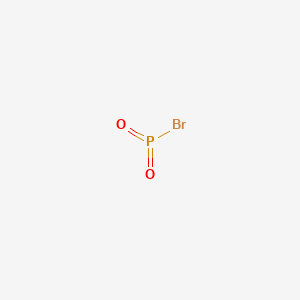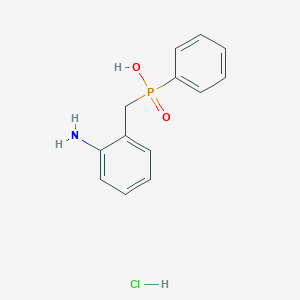
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride is a chemical compound with the molecular formula C13H15ClNO2P It is a derivative of phosphinic acid, characterized by the presence of an aminophenyl group and a phenylmethyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride typically involves the reaction of 2-aminobenzyl alcohol with phenylphosphinic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro and halogenated derivatives of the aminophenyl group.
科学的研究の応用
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phosphinic acid group can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylphosphinic acid: Lacks the aminophenyl group, resulting in different chemical and biological properties.
(2-Aminophenyl)methyl-methylphosphinic acid: Similar structure but with a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride is unique due to the presence of both an aminophenyl group and a phenylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
82632-10-8 |
|---|---|
分子式 |
C13H15ClNO2P |
分子量 |
283.69 g/mol |
IUPAC名 |
(2-aminophenyl)methyl-phenylphosphinic acid;hydrochloride |
InChI |
InChI=1S/C13H14NO2P.ClH/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12;/h1-9H,10,14H2,(H,15,16);1H |
InChIキー |
WVVZHPFMYCTHIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


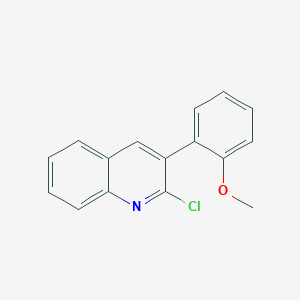
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)
![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
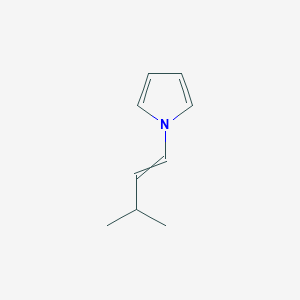
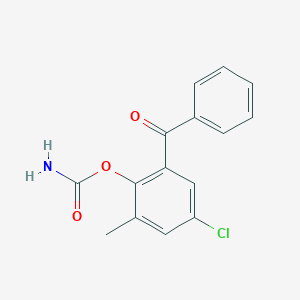

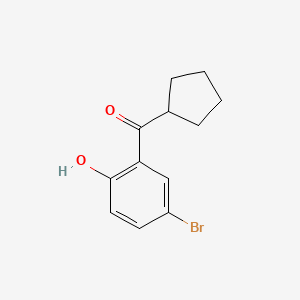
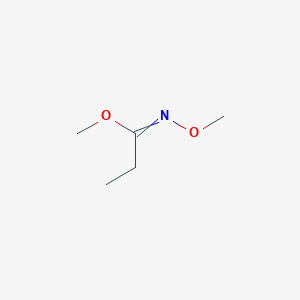

![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
